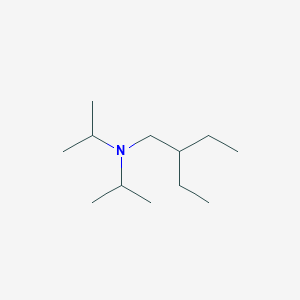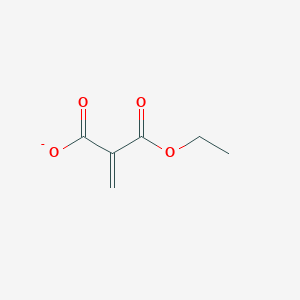![molecular formula C18H19NO B12579583 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine CAS No. 193153-59-2](/img/structure/B12579583.png)
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a xanthene moiety linked to a pyrrolidine ring, makes it an interesting subject for scientific research.
準備方法
The synthesis of 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine typically involves the reaction of xanthene derivatives with pyrrolidine under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the xanthene derivative is reacted with pyrrolidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the xanthene moiety, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups present in the xanthene moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety typically yields xanthone derivatives, while reduction can lead to the formation of reduced xanthene compounds.
科学的研究の応用
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. The xanthene moiety exhibits strong fluorescence, which can be utilized in imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its strong fluorescence and stability make it suitable for use in various commercial products.
作用機序
The mechanism of action of 1-[(9H-Xanthen-9-YL)methyl]pyrrolidine is primarily related to its interaction with biological molecules. The xanthene moiety can interact with proteins and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or signaling pathways. For example, some derivatives of the compound have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression.
類似化合物との比較
1-[(9H-Xanthen-9-YL)methyl]pyrrolidine can be compared with other xanthene derivatives and pyrrolidine-containing compounds:
Xanthone: Xanthone is a closely related compound with a similar xanthene moiety. it lacks the pyrrolidine ring, which gives this compound its unique properties.
Xanthene: Xanthene itself is a simpler compound without the additional functional groups present in this compound. It serves as a basic scaffold for the synthesis of more complex derivatives.
Pyrrolidine: Pyrrolidine is a simple five-membered ring containing nitrogen
The uniqueness of this compound lies in its combined structure, which allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
193153-59-2 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
1-(9H-xanthen-9-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C18H19NO/c1-3-9-17-14(7-1)16(13-19-11-5-6-12-19)15-8-2-4-10-18(15)20-17/h1-4,7-10,16H,5-6,11-13H2 |
InChIキー |
JYGHXZJUQHFDQL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)


![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
